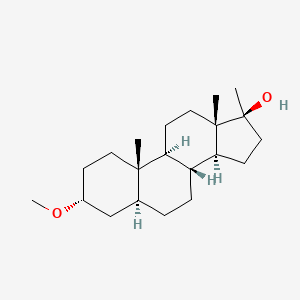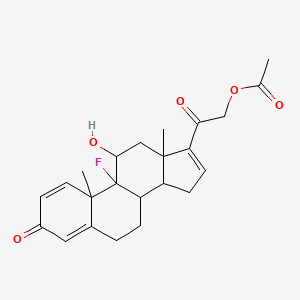
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene is an organic compound with the molecular formula C7H12Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene typically involves the chlorination of 2,4-dimethyl-1-pentene. One common method is the free radical chlorination using chlorine gas under UV light. The reaction proceeds as follows:
Initiation: Chlorine molecules are dissociated into chlorine radicals under UV light.
Propagation: The chlorine radicals react with 2,4-dimethyl-1-pentene to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include alkylation of DNA, proteins, or other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-(chloromethyl)-1-pentene: Similar structure but lacks the additional methyl groups.
5-Chloro-4-(chloromethyl)-4-methyl-1-pentene: Similar structure with one less methyl group.
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a pentene chain.
Propriétés
Formule moléculaire |
C8H14Cl2 |
|---|---|
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
5-chloro-4-(chloromethyl)-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2)4-8(3,5-9)6-10/h1,4-6H2,2-3H3 |
Clé InChI |
ZMSXEQLDCKEKDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)

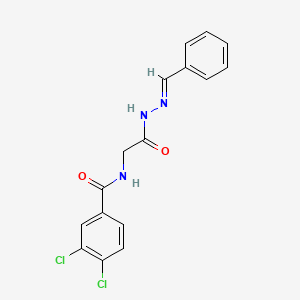
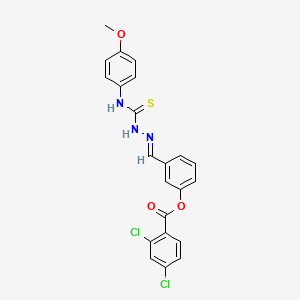

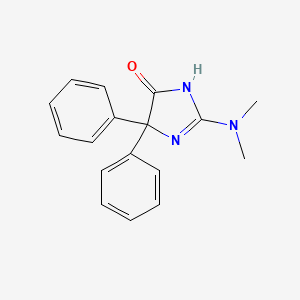
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)
